5-{5-[(benzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative featuring a benzenesulfonylmethyl-substituted furan ring at position 5 and a 4-ethoxy-3-methoxyphenyl group at position 2. The 1,2,4-oxadiazole core is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioactivity, making it a scaffold of interest in medicinal and agrochemical research .
Properties
IUPAC Name |
5-[5-(benzenesulfonylmethyl)furan-2-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-3-28-18-11-9-15(13-20(18)27-2)21-23-22(30-24-21)19-12-10-16(29-19)14-31(25,26)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMWDFUWIBDCEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{5-[(benzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole (CAS Number: 1040636-76-7) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and structure-activity relationship (SAR).
The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The structure features a furan ring, an oxadiazole moiety, and a benzenesulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2O6S |
| Molecular Weight | 440.5 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1040636-76-7 |
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles show inhibitory effects against various cancer cell lines. For instance, compounds similar to our target compound demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types .
Antimicrobial Activity
1,2,4-Oxadiazoles have been reported to possess antimicrobial properties. Specifically, they exhibit activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that these compounds can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has also been documented. Compounds in this class have been found to inhibit cyclooxygenases (COX) and other inflammatory mediators. This suggests that our compound may also possess similar properties due to its structural features .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazoles have shown promise in various therapeutic areas:
- Anticonvulsant : Certain derivatives have demonstrated anticonvulsant activity in animal models.
- Antiviral : Some oxadiazoles have been evaluated for their efficacy against viral infections.
- Antidiabetic : Research has indicated potential for glucose-lowering effects in diabetic models .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazoles is significantly influenced by their structural components. Modifications at various positions on the oxadiazole ring can enhance or diminish their pharmacological effects. For instance:
- Substituents on the phenyl rings can affect lipophilicity and receptor binding.
- The presence of sulfonamide groups is associated with increased antimicrobial activity .
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with electron-donating groups on the aromatic ring exhibited enhanced anticancer activity compared to those with electron-withdrawing groups .
- Antimicrobial Evaluation : In another investigation, a compound structurally similar to our target was tested against various bacterial strains. The results showed significant inhibition at low concentrations, highlighting the potential for developing new antibiotics based on this scaffold .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.
Antimicrobial Activity : Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 5-{5-[(benzenesulfonyl)methyl]furan-2-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against pathogens .
Anti-inflammatory Properties : Some derivatives of oxadiazoles have been studied for their anti-inflammatory effects. The structural characteristics of this compound suggest that it may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
Cancer Research : There is growing interest in the application of oxadiazole derivatives in cancer therapy. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions with cellular targets are an area for further research .
Material Science
In material science, this compound has potential applications as a building block for organic electronics.
Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties may allow it to be used as a luminescent material in OLEDs. Its ability to emit light when excited by an electric current can be harnessed in display technologies .
Polymer Chemistry : The incorporation of oxadiazole moieties into polymers can enhance their thermal stability and mechanical properties. This makes them suitable for high-performance applications in coatings and films .
Agricultural Chemistry
The compound may also find applications in agricultural chemistry as an agrochemical.
Pesticide Development : Oxadiazoles have been explored for their insecticidal and fungicidal properties. The structural features of this compound suggest it could be effective against various agricultural pests and diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazoles
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Hydrophobicity: The benzenesulfonyl group in the target compound confers higher hydrophobicity than bromophenoxy or methoxymethyl groups, likely affecting membrane permeability .
Comparison with Non-Oxadiazole Heterocycles
- Triazole Derivatives : Compounds like 2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () exhibit broad-spectrum fungicidal and antitumoral activities. However, triazoles typically have lower metabolic stability than 1,2,4-oxadiazoles due to increased susceptibility to enzymatic degradation .
- Thiadiazole Derivatives: Analogues such as 4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol () highlight the role of sulfhydryl groups in metal chelation, a feature absent in the target compound .
Research Findings and Challenges
- Synthesis: The synthesis of 1,2,4-oxadiazoles often involves cyclization of amidoximes with carboxylic acids or acyl chlorides. However, harsh reaction conditions (e.g., high temperatures) and low yields (~50–60%) are common challenges, as noted in for pyrimidinyl-oxadiazoles .
- Crystallography : Structural characterization of similar compounds (e.g., ) frequently employs SHELX software for X-ray refinement, suggesting its utility for confirming the target compound’s geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
